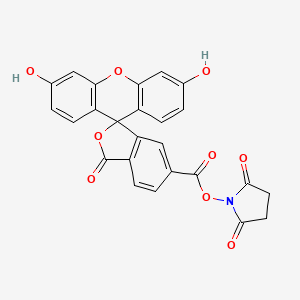

6-Carboxyfluorescein N-succinimidyl ester

概要

説明

6-Carboxyfluorescein N-succinimidyl ester is a fluorescent dye widely used in biological and chemical research. It is known for its ability to covalently bind to amine groups in proteins and other molecules, making it an excellent tool for labeling and tracking cellular components. This compound is cell-permeable and can be retained within cells for extended periods, allowing for long-term studies of cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyfluorescein N-succinimidyl ester typically involves the reaction of 6-carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions: 6-Carboxyfluorescein N-succinimidyl ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .

Common Reagents and Conditions:

Reagents: Primary amines, such as lysine residues in proteins.

Major Products: The major product of the reaction is a fluorescently labeled amide, which retains the fluorescent properties of the original dye. This labeled product can be used for various analytical and imaging applications .

科学的研究の応用

Fluorescent Labeling

Overview :

6-Carboxyfluorescein N-succinimidyl ester is primarily utilized for labeling proteins and other biomolecules in biological assays. The fluorescent properties enhance the visibility of these molecules under fluorescence microscopy.

Case Studies :

- Protein Labeling : In a study evaluating immune responses, researchers used this compound to label specific proteins involved in T-cell activation, allowing for detailed observation of cellular interactions during immune responses .

- Microscopy Applications : The compound has been successfully used in various microscopy techniques to visualize cellular structures and dynamics in live cells, providing insights into cellular processes such as migration and proliferation .

Cell Tracking

Overview :

This compound is instrumental in tracking cellular processes, enabling real-time visualization of cell movement and interactions.

Applications :

- Cancer Research : Researchers have employed 6-carboxyfluorescein N-succinimidyl ester to track cancer cell migration in vivo, helping to understand metastatic behaviors and the efficacy of therapeutic interventions .

- Immune Cell Tracking : In immunology studies, it has been used to monitor T-cell proliferation and migration patterns in response to antigens, contributing to the understanding of immune responses .

Drug Delivery Systems

Overview :

The compound plays a significant role in developing drug delivery systems due to its fluorescent properties, which facilitate monitoring the release and distribution of therapeutic agents.

Case Studies :

- Nanoparticle Tracking : In drug delivery research, 6-carboxyfluorescein N-succinimidyl ester has been incorporated into nanoparticles to visualize drug release profiles within biological systems, aiding in the optimization of delivery mechanisms .

- Therapeutic Monitoring : This dye has been utilized in studies assessing the biodistribution of chemotherapeutic agents within tumor tissues, providing critical data on treatment efficacy .

Diagnostic Applications

Overview :

The compound is widely used in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA), where its fluorescence aids in detecting specific antigens or antibodies.

Applications :

- Immunoassays : It has been integrated into ELISA protocols to enhance sensitivity and specificity in detecting biomarkers associated with various diseases, including infectious diseases and cancers .

- Flow Cytometry : The dye is commonly employed in flow cytometry for analyzing cell populations based on surface markers, crucial for characterizing immune responses .

Environmental Monitoring

Overview :

In environmental science, this compound is applied for tracking pollutants and studying contaminant behavior in ecosystems.

Case Studies :

- Pollutant Tracking : Researchers have utilized this compound to monitor the movement of pollutants within aquatic systems, providing insights into environmental health and contamination levels .

- Ecological Research : It has been used to study microbial activity and interactions within soil ecosystems, contributing valuable data for ecological assessments .

Data Summary Table

作用機序

The mechanism of action of 6-Carboxyfluorescein N-succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines in target molecules. This reaction results in the formation of a stable amide bond, which anchors the fluorescent dye to the target molecule. The fluorescence of the dye allows for the visualization and tracking of the labeled molecules in various experimental setups .

類似化合物との比較

- 5-Carboxyfluorescein N-succinimidyl ester

- 6-Carboxyfluorescein diacetate succinimidyl ester

- Fluorescein isothiocyanate

Comparison: 6-Carboxyfluorescein N-succinimidyl ester is unique due to its high specificity for primary amines and its ability to form stable amide bonds under mild conditions. Compared to fluorescein isothiocyanate, it offers greater stability and reduced background fluorescence. Additionally, the diacetate derivative is more cell-permeable but requires intracellular esterases to convert it to the active form .

生物活性

6-Carboxyfluorescein N-succinimidyl ester (CFSE) is a fluorescent dye widely utilized in biological research for cell labeling and tracking, particularly in immunology. Its ability to covalently bind to amines makes it an invaluable tool for studying cell proliferation, migration, and other cellular processes.

CFSE is an amine-reactive fluorescent probe that forms green fluorescent conjugates upon deacetylation. Its structure allows it to easily penetrate cell membranes, where it reacts with intracellular amines, thereby labeling the cells for subsequent analysis through techniques such as flow cytometry . The compound's mechanism of action involves the formation of stable conjugates with cellular proteins, which facilitates the tracking of cellular behaviors over time.

Applications in Biological Research

CFSE has been extensively applied in various biological studies, particularly in the following areas:

- Cell Proliferation Assays : CFSE is commonly used to assess lymphocyte proliferation by measuring the dilution of fluorescence intensity as cells divide. This application is crucial in immunological studies where understanding T-cell responses is essential .

- Flow Cytometry : The dye's fluorescent properties make it suitable for flow cytometry, allowing researchers to analyze multiple parameters of cells simultaneously. It is used to monitor the activation and differentiation of immune cells, such as CD3+, CD4+, and CD8+ T cells .

- Tracking Cell Migration : CFSE enables researchers to track the movement of labeled cells within tissues or during experimental procedures, providing insights into immune responses and cellular interactions .

1. Lymphocyte Proliferation in Heart Transplant Recipients

A study evaluated lymphoproliferative responses using CFSE in heart transplant recipients. The researchers assessed responses before and after transplantation, revealing significant differences in T cell activation between infected and uninfected patients. Specifically, CD3+ T cell responses were markedly lower in patients with infections compared to healthy controls, indicating a potential link between lymphocyte function and infection outcomes post-transplant .

2. Assessment of T-Cell Disorders

In another investigation involving patients with primary immunodeficiency (PID), CFSE was utilized to evaluate T-cell proliferation responses. The study found that patients exhibited significantly lower CD3+ blast cell formation upon stimulation compared to healthy controls. This method proved effective for diagnosing T-cell defects and guiding further genetic analysis .

Data Tables

| Application | Description |

|---|---|

| Cell Proliferation Assay | Measures lymphocyte division via fluorescence dilution. |

| Flow Cytometry | Analyzes multiple cell parameters using CFSE-labeled cells. |

| Cell Migration Tracking | Monitors movement of labeled immune cells within tissues. |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABVNMGKGUPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376335 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92557-81-8 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92557-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。